molecular formula C11H16ClNO2 B11757738 Methyl 4-(1-aminopropan-2-yl)benzoate hydrochloride

Methyl 4-(1-aminopropan-2-yl)benzoate hydrochloride

Cat. No.: B11757738
M. Wt: 229.70 g/mol
InChI Key: XJMUTFACUDUBOK-UHFFFAOYSA-N
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Description

Methyl 4-(1-aminopropan-2-yl)benzoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 It is a derivative of benzoic acid and is characterized by the presence of an amino group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-aminopropan-2-yl)benzoate hydrochloride typically involves the reaction of 4-(1-aminopropan-2-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting methyl ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-aminopropan-2-yl)benzoate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 4-(1-aminopropan-2-yl)benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl 4-(1-aminopropan-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-aminopropan-2-yl)benzoate hydrochloride
  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

Methyl 4-(1-aminopropan-2-yl)benzoate hydrochloride is unique due to its specific structural features, such as the position of the amino group and the presence of the methyl ester group. These features confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

methyl 4-(1-aminopropan-2-yl)benzoate;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-8(7-12)9-3-5-10(6-4-9)11(13)14-2;/h3-6,8H,7,12H2,1-2H3;1H

InChI Key

XJMUTFACUDUBOK-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC=C(C=C1)C(=O)OC.Cl

Origin of Product

United States

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